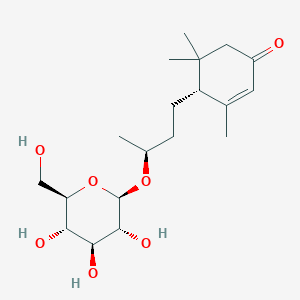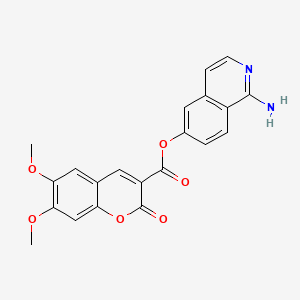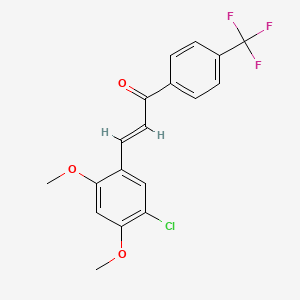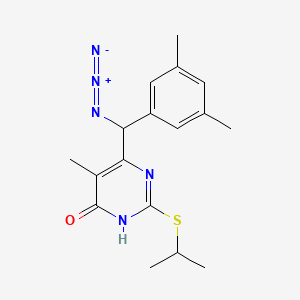
Reverse transcriptase-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reverse transcriptase-IN-4 is a compound that inhibits the activity of reverse transcriptase, an enzyme crucial for the replication of retroviruses such as HIV. Reverse transcriptase converts viral RNA into DNA, which then integrates into the host’s genome, allowing the virus to replicate. By inhibiting this enzyme, this compound prevents the replication of the virus, making it a valuable tool in antiviral therapies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of reverse transcriptase-IN-4 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the process is efficient, cost-effective, and environmentally friendly. This often requires optimization of reaction conditions, purification methods, and quality control measures to ensure the final product meets regulatory standards .
化学反応の分析
Types of Reactions
Reverse transcriptase-IN-4 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure, potentially enhancing its activity or altering its pharmacokinetic properties .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological activity .
科学的研究の応用
Reverse transcriptase-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of enzyme inhibition and to develop new antiviral compounds. In biology, it is used to investigate the role of reverse transcriptase in viral replication and to develop new therapeutic strategies for treating viral infections .
In medicine, this compound is used in the development of antiviral drugs, particularly for the treatment of HIV and other retroviral infections. It has also been investigated for its potential use in cancer therapy, as reverse transcriptase is involved in the maintenance of telomeres, which are crucial for the unlimited replication of cancer cells .
In industry, this compound is used in the production of diagnostic kits and research reagents, as well as in the development of new biotechnological applications .
作用機序
Reverse transcriptase-IN-4 exerts its effects by binding to the reverse transcriptase enzyme and inhibiting its activity. This prevents the enzyme from converting viral RNA into DNA, thereby blocking the replication of the virus. The molecular targets of this compound include the active site of the enzyme, where it forms a stable complex that prevents the enzyme from functioning .
The pathways involved in the action of this compound include the inhibition of viral replication and the induction of cellular responses that help to eliminate the virus from the host. This makes it a valuable tool in antiviral therapy and a promising candidate for the development of new antiviral drugs .
類似化合物との比較
Reverse transcriptase-IN-4 is similar to other reverse transcriptase inhibitors, such as nucleoside analog reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). it has unique properties that make it distinct from these other compounds .
Similar Compounds
Nucleoside analog reverse transcriptase inhibitors (NRTIs): These compounds mimic the natural nucleotides used by reverse transcriptase, but lack a 3’-hydroxyl group, causing chain termination during DNA synthesis.
Non-nucleoside reverse transcriptase inhibitors (NNRTIs): These compounds bind directly to the reverse transcriptase enzyme, inhibiting its activity by preventing the movement of protein domains necessary for DNA synthesis.
Uniqueness
This compound is unique in its specific binding affinity and inhibitory mechanism, which may offer advantages in terms of potency, selectivity, and resistance profiles compared to other reverse transcriptase inhibitors .
特性
分子式 |
C17H21N5OS |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
4-[azido-(3,5-dimethylphenyl)methyl]-5-methyl-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H21N5OS/c1-9(2)24-17-19-14(12(5)16(23)20-17)15(21-22-18)13-7-10(3)6-11(4)8-13/h6-9,15H,1-5H3,(H,19,20,23) |
InChIキー |
HSKXNGUSVVXTPI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(C2=C(C(=O)NC(=N2)SC(C)C)C)N=[N+]=[N-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


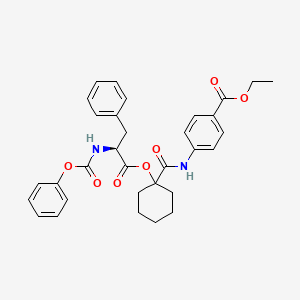
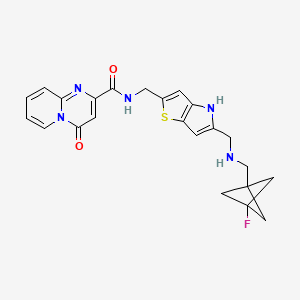
![Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)
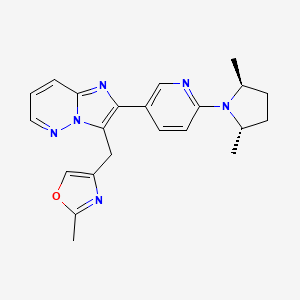

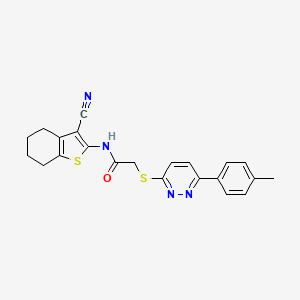
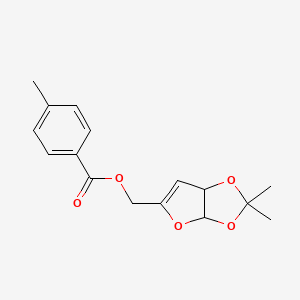
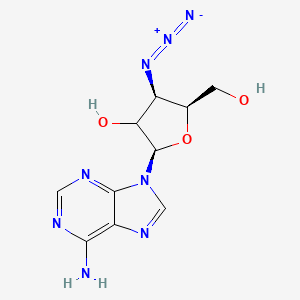
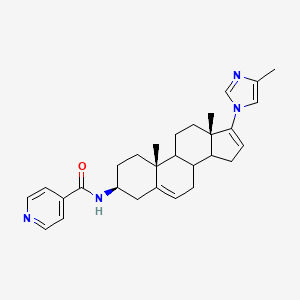
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)
